molecular formula C16H17BrFN3O3S B2760918 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034579-37-6

5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Numéro de catalogue: B2760918
Numéro CAS: 2034579-37-6
Poids moléculaire: 430.29
Clé InChI: HDFOJOGOGNEAQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a potent and selective Toll-like receptor 8 (TLR8) antagonist, serving as a critical tool for immunology and oncology research. Its primary research value lies in its ability to selectively inhibit TLR8 signaling, which is implicated in the recognition of single-stranded RNA and the subsequent activation of innate immune responses. This mechanism allows researchers to probe the specific roles of TLR8 in various pathological contexts. Studies utilizing this compound have been instrumental in elucidating the function of TLR8 in the tumor microenvironment , particularly its involvement in mediating immunosuppressive effects that can facilitate cancer progression. Furthermore, its antagonistic activity makes it a valuable candidate for investigating autoimmune and inflammatory diseases where dysregulated TLR8 signaling is a contributing factor. By providing a means to precisely block this pathway, this compound enables the dissection of complex immune signaling networks and supports the development of novel therapeutic strategies targeting TLR8.

Propriétés

IUPAC Name

5-bromo-2-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFN3O3S/c17-13-8-19-16(20-9-13)24-15-2-1-7-21(10-15)25(22,23)11-12-3-5-14(18)6-4-12/h3-6,8-9,15H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFOJOGOGNEAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps:

    Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Piperidine functionalization: The piperidine ring is synthesized separately and functionalized with a 4-fluorobenzyl group via nucleophilic substitution.

    Sulfonylation: The piperidine derivative is then sulfonylated using sulfonyl chloride reagents.

    Etherification: Finally, the functionalized piperidine is coupled with the brominated pyrimidine through an etherification reaction, typically using a base such as potassium carbonate in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the sulfonyl group.

    Reduction: Reduction reactions may target the bromine substituent or the sulfonyl group, potentially converting them to less oxidized forms.

    Substitution: The bromine atom on the pyrimidine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the compound with hydrogen replacing the bromine or sulfonyl groups.

    Substitution: New compounds with various nucleophiles replacing the bromine atom.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a bromine atom and a piperidine moiety linked via an ether bond. The sulfonyl group attached to the piperidine enhances its pharmacological properties. The synthesis typically involves the reaction of 5-bromopyrimidine derivatives with sulfonyl chlorides and piperidine under controlled conditions, often using solvents like dichloromethane or N,N-dimethylformamide to facilitate the reaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of bromopyrimidine derivatives, including 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • A549 (lung adenocarcinoma)
    • MCF-7 (breast cancer)
    • A2780 (ovarian cancer)
    • BGC-823 (gastric cancer)

The MTT assay is commonly used to assess cell viability, revealing that certain derivatives exhibit significant cytotoxicity, which may be attributed to their ability to interfere with DNA synthesis or induce apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of 5-bromo-pyrimidine derivatives has also been investigated. In vitro studies demonstrate that these compounds possess activity against both Gram-positive and Gram-negative bacteria. The following bacterial strains have been tested:

  • Staphylococcus aureus
  • Streptococcus faecalis
  • Bacillus subtilis

The compounds showed varying degrees of antibacterial activity, with some derivatives outperforming standard antibiotics in specific assays .

Synthesis and Evaluation Study

A detailed study focused on synthesizing novel bromopyrimidine analogs reported significant findings regarding their biological evaluation. The synthesized compounds were subjected to both antimicrobial and anticancer assays, demonstrating promising results that warrant further investigation into their pharmacokinetics and toxicity profiles .

Structure-Activity Relationship (SAR)

Research has also delved into the structure-activity relationship of various substituted bromopyrimidines. Modifications to the piperidine or sulfonyl groups have been shown to affect potency, suggesting that careful design can lead to more effective therapeutic agents .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The sulfonyl group could form hydrogen bonds with target proteins, while the piperidine ring might interact with hydrophobic pockets.

Comparaison Avec Des Composés Similaires

Key Structural Features :

  • Pyrimidine Core : Provides a planar aromatic system for π-π interactions.
  • 5-Bromo Substituent : Enhances electrophilicity and may influence binding affinity in biological targets.
  • (4-Fluorobenzyl)sulfonyl Moiety : Enhances lipophilicity and metabolic stability due to fluorination and sulfonyl groups .

Comparison with Structurally Similar Compounds

Substituted Pyrimidines with Piperidine/Piperazine Moieties

Compound Name CAS Number Molecular Formula Key Structural Differences Similarity Score Reference
5-Bromo-2-(piperidin-3-yloxy)pyrimidine 914347-73-2 C₉H₁₁BrN₃O Lacks sulfonyl and 4-fluorobenzyl groups 0.62
2-(Piperidin-4-yloxy)pyrimidine 499240-48-1 C₉H₁₃N₃O Piperidin-4-yloxy group; no bromine 0.69
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine 99931-82-5 C₁₀H₁₄BrN₅ Piperazine instead of piperidine; ethyl group 1.00
5-Bromo-2-[(4-fluorobenzyl)oxy]pyrimidine 1635413-26-1 C₁₁H₈BrFN₂O Lacks sulfonyl-piperidine linkage N/A

Key Observations :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., 5-bromo-2-(4-ethylpiperazin-1-yl)pyrimidine) exhibit higher solubility due to additional nitrogen atoms but reduced metabolic stability compared to piperidine analogs .
  • Sulfonyl Group Impact: The (4-fluorobenzyl)sulfonyl group in the target compound enhances steric bulk and may improve target selectivity compared to non-sulfonylated analogs like 5-bromo-2-[(4-fluorobenzyl)oxy]pyrimidine .

Pyrimidines with Aromatic Substituents

Compound Name CAS Number Molecular Formula Key Structural Differences Application Reference
5-Bromo-2-[5-(4-nitrophenyl)-3-phenylpyrazol-1-yl]pyrimidine N/A C₁₉H₁₄BrN₅O₂ Nitrophenyl-pyrazole substituent Anticancer research
2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide 1884220-36-3 C₂₁H₂₁BrN₄O₅ Trimethoxyphenylamino and benzamide groups Kinase inhibition

Key Observations :

  • Biological Activity : Compounds with extended aromatic systems (e.g., nitrophenyl or benzamide groups) show enhanced interactions with enzymes like kinases, as seen in CAS 1884220-36-3 .

Activité Biologique

5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with bromine and a piperidine moiety linked via an ether bond. The presence of a sulfonyl group attached to a fluorobenzyl substituent enhances its reactivity and potential biological interactions.

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Pyrimidine Core : Synthesized through condensation reactions involving urea and β-diketones.
  • Piperidine Functionalization : The piperidine ring is synthesized separately and functionalized with a 4-fluorobenzyl group via nucleophilic substitution.
  • Sulfonylation : The piperidine derivative is sulfonylated using sulfonyl chloride reagents.
  • Etherification : Finally, the functionalized piperidine is coupled with the brominated pyrimidine using a base like potassium carbonate.

The biological activity of this compound may involve:

  • Receptor Interaction : The compound may act as a ligand in receptor-ligand studies, modulating the activity of specific enzymes or receptors.
  • Hydrogen Bonding : The sulfonyl group can form hydrogen bonds with target proteins, while the piperidine ring may interact with hydrophobic pockets within these proteins .

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological activities:

  • Antimicrobial Activity : Derivatives have shown promising antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria .
  • CNS Activity : The piperidine structure suggests potential activity as a central nervous system agent, possibly influencing neurotransmitter systems .
  • Enzyme Inhibition : The sulfonamide functionality is associated with enzyme inhibition, including acetylcholinesterase (AChE) and urease, indicating potential therapeutic applications in neurodegenerative diseases and metabolic disorders .

Antimicrobial Evaluation

In vitro studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Enzyme Inhibition Studies

Studies have shown that compounds containing the piperidine nucleus can act as effective inhibitors for various enzymes:

  • Compounds demonstrated strong inhibitory activity against urease, which is essential for treating urinary tract infections.
CompoundIC50 (μM)Enzyme Target
7l2.14±0.003Urease
7m0.63±0.001AChE

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-2-((1-((4-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling using bis(pinacolato)diboron under palladium catalysis is effective for introducing aryl/heteroaryl groups to the pyrimidine core . Optimize yields by controlling reaction temperature (80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents (1:1.2 for boronic ester:halogenated precursor). Monitor progress via TLC or HPLC .

Q. How can the structural identity and purity of the compound be verified post-synthesis?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation. Refinement parameters such as R-factor (<0.05) and data-to-parameter ratios (>12:1) ensure accuracy . Complement with 1H^1H/13C^{13}C NMR to confirm proton environments (e.g., sulfonyl protons at δ 3.2–3.5 ppm) and LC-MS for purity (>95%) .

Q. What solvents and conditions are suitable for solubility and formulation in biological assays?

  • Methodology : The compound is sparingly soluble in water but dissolves in DMSO (≥10 mM stock solutions). For in vitro assays, prepare working solutions in PBS (pH 7.4) with ≤0.1% DMSO to avoid cytotoxicity. Use sonication (15–30 min) to ensure homogeneity .

Advanced Research Questions

Q. How do substituents on the pyrimidine and piperidine rings influence bioactivity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with variations in halogenation (e.g., replacing Br with Cl) or sulfonyl groups. Assess inhibitory potency (e.g., IC50_{50}) in enzyme assays (e.g., kinase inhibition) and correlate with steric/electronic parameters (Hammett constants) . Molecular docking (AutoDock Vina) can predict binding interactions with target proteins .

Q. What crystallographic data are critical for understanding conformational flexibility?

  • Methodology : Analyze SC-XRD data to determine dihedral angles between the pyrimidine and piperidine rings. For example, a dihedral angle >30° indicates reduced conjugation, potentially affecting binding to planar active sites. Use software like SHELX for refinement and Mercury for visualization .

Q. How can in vivo pharmacokinetic (PK) parameters be optimized for this compound?

  • Methodology : Administer the compound (5–10 mg/kg) in rodent models and collect plasma samples at intervals (0.5–24 hr). Quantify via LC-MS/MS. Improve bioavailability by micronization (particle size <5 µm) or lipid-based nanoformulations. Monitor metabolites using high-resolution mass spectrometry (HRMS) .

Q. What experimental designs mitigate variability in biological activity assays?

  • Methodology : Use randomized block designs with split-plot arrangements to account for batch-to-batch variability. For example, assign treatment groups (n=4 replicates) to blocks based on synthesis batches. Statistical tools like ANOVA (α=0.05) and post-hoc Tukey tests identify significant differences .

Q. How should contradictory data on cytotoxicity be resolved?

  • Methodology : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (e.g., MTT assay, 48 hr exposure). Control for solvent effects (DMSO ≤0.1%) and use positive controls (e.g., doxorubicin). Apply Hill slope analysis to confirm dose-response consistency .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.